Cas no 349534-73-2 (Dodonolide)

Dodonolide structure
Dodonolide structure
Product name:Dodonolide
CAS No:349534-73-2
MF:C20H24O3
Molecular Weight:312.40276
CID:837566
PubChem ID:643656

Dodonolide 化学的及び物理的性質

名前と識別子

    • Cyclodeca[c]furan-1(3H)-one, 7-[2-(3-furanyl)ethyl]-4,5,6,7-tetrahydro-6,7-dimethyl-, (6R,7S,8E,10Z)-
    • Dodonolide
    • (1R,2S,4S,5S)-4-[2-Chloro-6-(cyclopentylamino)-9H-purin-9-yl]-1-( hydroxymethyl)bicyclo[3.1.0]hexan-2-ol
    • Cyclodeca[c]furan-1(3H)-one, 7-[2-(3-furanyl)ethyl]-4,5,6,7-tetrahydro-6,7-dimethyl-, (6R,7S,8...
    • Cyclodeca[c]furan-1(3H)-one,7-[2-(3-furanyl)ethyl]-4,5,6,7-tetrahydro-6,7-dimethyl-, (6R,7S,8E,10Z)-
    • (6R,7S,8E,10Z)-7-[2-(3-Furanyl)ethyl]-4,5,6,7-tetrahydro-6,7-dimethylcyclodeca[c]furan-1(3H)-one
    • FS-9313
    • (6R,7S,8E,10Z)-7-[2-(furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one
    • AKOS040761634
    • 349534-73-2
    • [ "" ]
    • 15,16-Epoxy-5,10-seco-clerodan-1(10),2,4,13(16),14-pentaen-18,19-olide
    • CHEBI:228951
    • (6R,7S,8E,10Z)-7-[2-(uran-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]uran-1-one
    • インチ: InChI=1S/C20H24O3/c1-15-6-7-17-14-23-19(21)18(17)5-3-4-10-20(15,2)11-8-16-9-12-22-13-16/h3-5,9-10,12-13,15H,6-8,11,14H2,1-2H3/b5-3-,10-4+/t15-,20+/m1/s1
    • InChIKey: YOTWCVLUMOQAFC-CIGQNIJYSA-N
    • SMILES: C[C@@H]1CCC2=C(/C=C\C=C\[C@@]1(C)CCc3ccoc3)C(=O)OC2

計算された属性

  • 精确分子量: 312.17300
  • 同位素质量: 312.17254462g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 543
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 2
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.4Ų
  • XLogP3: 4.9

じっけんとくせい

  • Color/Form: Powder
  • 密度みつど: 1.1±0.1 g/cm3
  • Boiling Point: 486.1±20.0 °C at 760 mmHg
  • フラッシュポイント: 247.8±21.8 °C
  • PSA: 39.44000
  • LogP: 4.61420
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

Dodonolide Security Information

Dodonolide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3881-1 mg
Dodonolide
349534-73-2
1mg
¥2835.00 2022-04-26
TargetMol Chemicals
TN3881-5 mg
Dodonolide
349534-73-2 98%
5mg
¥ 3,940 2023-07-11
TargetMol Chemicals
TN3881-1 mL * 10 mM (in DMSO)
Dodonolide
349534-73-2 98%
1 mL * 10 mM (in DMSO)
¥ 4040 2023-09-15
A2B Chem LLC
AF82785-5mg
Dodonolide
349534-73-2 97.0%
5mg
$702.00 2024-04-20
TargetMol Chemicals
TN3881-5mg
Dodonolide
349534-73-2
5mg
¥ 3940 2024-07-20
TargetMol Chemicals
TN3881-1 ml * 10 mm
Dodonolide
349534-73-2
1 ml * 10 mm
¥ 4040 2024-07-20

Dodonolide 関連文献

Dodonolideに関する追加情報

Dodonolide: A Comprehensive Overview of Its Chemical Profile and Therapeutic Potential

Dodonolide, a naturally occurring triterpenoid derivative, is primarily extracted from the roots of the plant Saussurea lappa, commonly known as Dang Gui. With a CAS number 349534-73-2, this compound has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities. The chemical structure of Dodonolide features a lupane skeleton, which is a common motif in many bioactive natural products. This unique structural framework contributes to its remarkable pharmacological properties, making it a subject of extensive study in modern medicine.

The molecular formula of Dodonolide is C₂₈H₄₂O₄, reflecting its complex composition and potential for various interactions within biological systems. The presence of multiple hydroxyl and carbonyl groups in its structure enhances its solubility in polar solvents, facilitating its use in pharmaceutical formulations. Recent advancements in spectroscopic techniques have allowed researchers to elucidate the detailed conformational dynamics of Dodonolide, providing insights into its mechanism of action.

One of the most compelling aspects of Dodonolide is its reported anti-inflammatory properties. Studies have demonstrated that it can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various disease models. This effect is attributed to its ability to interact with multiple signaling pathways, including NF-κB and MAPK cascades. The anti-inflammatory activity of Dodonolide has been particularly promising in the treatment of chronic inflammatory disorders, where conventional therapies often face limitations due to side effects.

Furthermore, Dodonolide has shown potential in the realm of cancer research. Preclinical studies have indicated that it can induce apoptosis in certain cancer cell lines by activating caspase-dependent pathways. Its ability to disrupt mitochondrial function and impair DNA replication further underscores its cytotoxic effects against malignant cells. These findings have prompted investigations into its therapeutic efficacy in oncology, particularly in combination with existing chemotherapeutic agents to enhance treatment outcomes.

The neuroprotective potential of Dodonolide has also emerged as a significant area of interest. Experimental evidence suggests that it can protect against neurodegenerative diseases by mitigating oxidative stress and inhibiting the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease. Additionally, Dodonolide has been found to enhance synaptic plasticity and improve cognitive function in animal models, indicating its potential as a nootropic agent.

Recent clinical trials have begun to explore the safety and efficacy of Dodonolide in human populations. These trials are focusing on conditions such as rheumatoid arthritis, where its anti-inflammatory properties could provide relief for patients suffering from chronic pain and joint inflammation. The results so far are promising, with preliminary data showing significant reductions in disease activity without notable adverse effects.

The pharmacokinetic profile of Dodonolide is another critical aspect that has been thoroughly investigated. Its bioavailability can be enhanced through novel formulation strategies, such as nanocarrier delivery systems. These advancements aim to improve therapeutic efficacy while minimizing dosing frequency and potential side effects. Additionally, metabolic studies have revealed that Dodonolide undergoes biotransformation via Phase II enzymes, suggesting that it may exhibit reduced toxicity compared to other bioactive compounds.

The synthetic chemistry behind Dodonolide has also seen significant progress. Researchers have developed efficient synthetic routes that allow for scalable production without compromising purity or yield. These methodologies are crucial for ensuring an adequate supply of high-quality material for both preclinical and clinical studies. The development of semi-synthetic analogs has further expanded the chemical space available for exploration, enabling the optimization of key pharmacological properties.

In conclusion, Dodonolide represents a fascinating compound with multifaceted therapeutic applications. Its unique chemical structure and diverse biological activities make it a valuable candidate for further research and development in various medical fields. As our understanding of its mechanisms continues to grow, so too does the potential for novel treatments based on this remarkable natural product.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.